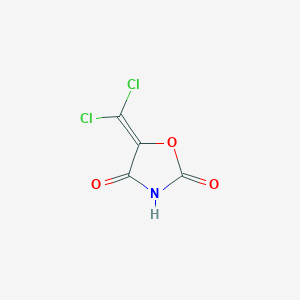
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione is a chemical compound with a unique structure that includes both dichloromethylidene and oxazolidine-dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of oxazolidine-2,4-dione with dichloromethylidene chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (≥100°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to a methyl group.
Substitution: The dichloromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,4-dione derivatives, while reduction can produce methyl-substituted oxazolidine-2,4-dione.
Scientific Research Applications
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The dichloromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple organochlorine compound with similar dichloromethylidene functionality.
5,7-Dichloro-1,3-dithiolo[4,5-d]pyrimidine-2-thione: Another compound with dichloromethylidene groups but different core structure.
Uniqueness
5-(Dichloromethylidene)-1,3-oxazolidine-2,4-dione is unique due to its combination of dichloromethylidene and oxazolidine-dione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64580-39-8 |
|---|---|
Molecular Formula |
C4HCl2NO3 |
Molecular Weight |
181.96 g/mol |
IUPAC Name |
5-(dichloromethylidene)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C4HCl2NO3/c5-2(6)1-3(8)7-4(9)10-1/h(H,7,8,9) |
InChI Key |
LOHXDMLZZJWTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(Cl)Cl)C(=O)NC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)


![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
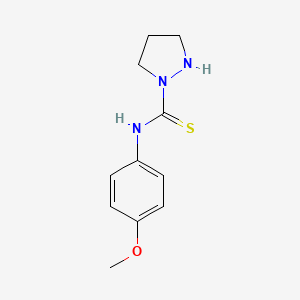

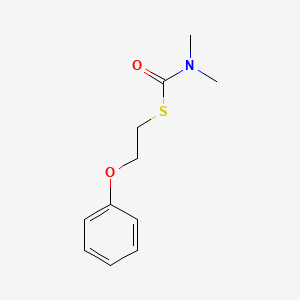
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
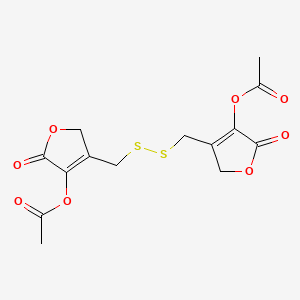

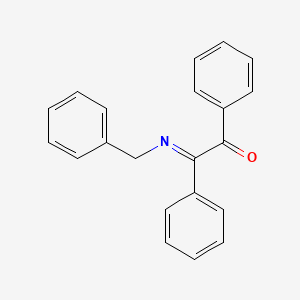
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
